Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate
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Overview
Description
Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate typically involves the condensation of p-anisidine with Meldrum’s acid and trimethyl orthoacetate or trimethyl orthobenzoate to form the 4-hydrazin-quinoline scaffold . This scaffold is then derivatized with aldehydes or acid chlorides to produce the desired compound . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its inhibitory effects on NQO2, it is being explored for its potential use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate involves its interaction with molecular targets such as NRH:quinone oxidoreductase-2 (NQO2). The compound binds to the active site of NQO2, inhibiting its activity and thereby reducing the production of reactive oxygen species (ROS) that are involved in cancer progression . This inhibition can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinol: This compound shares a similar quinoline backbone but lacks the methoxy and amino substituents.
4-Hydroxy-2-methylquinoline: Another quinoline derivative with similar biological activities.
Uniqueness
Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate is unique due to its specific substituents, which enhance its binding affinity to NQO2 and its potential as a cancer therapeutic agent . The presence of the methoxy and amino groups also contributes to its distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H18N2O3/c1-12-10-18(16-11-15(23-2)8-9-17(16)20-12)21-14-6-4-13(5-7-14)19(22)24-3/h4-11H,1-3H3,(H,20,21) |
InChI Key |
RCVCPBNUJRCPDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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